(1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL (1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17487773
InChI: InChI=1S/C9H10ClF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4-,9-/m1/s1
SMILES:
Molecular Formula: C9H10ClF2NO
Molecular Weight: 221.63 g/mol

(1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL

CAS No.:

Cat. No.: VC17487773

Molecular Formula: C9H10ClF2NO

Molecular Weight: 221.63 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL -

Specification

Molecular Formula C9H10ClF2NO
Molecular Weight 221.63 g/mol
IUPAC Name (1S,2R)-1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-ol
Standard InChI InChI=1S/C9H10ClF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4-,9-/m1/s1
Standard InChI Key FPVDHTWYRHBKRX-ALFREKQPSA-N
Isomeric SMILES C[C@H]([C@H](C1=C(C=C(C=C1F)Cl)F)N)O
Canonical SMILES CC(C(C1=C(C=C(C=C1F)Cl)F)N)O

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Descriptors

(1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is a chiral small molecule with the systematic IUPAC name reflecting its stereochemistry and substituents. Key identifiers include:

PropertyValueSource
CAS Registry Number1336844-08-6
Molecular FormulaC₉H₁₀ClF₂NO
Molar Mass221.63 g/mol
Density1.372 ± 0.06 g/cm³ (predicted)
Boiling Point303.1 ± 37.0 °C (predicted)
pKa12.10 ± 0.45 (predicted)

The molecule’s structure integrates a propan-2-ol backbone with amino (-NH₂) and 4-chloro-2,6-difluorophenyl groups at the 1- and 2-positions, respectively. The (1S,2R) configuration establishes two chiral centers, critically influencing its interactions with biological targets.

Stereochemical Considerations

The stereospecific arrangement of functional groups governs this compound’s physicochemical behavior. Quantum mechanical calculations predict that the (1S,2R) diastereomer exhibits greater thermodynamic stability compared to its (1R,2S) counterpart due to reduced steric hindrance between the aromatic ring and propanol moiety. This stereoelectronic profile enhances its suitability for enantioselective synthesis and receptor-targeted drug design.

Synthesis and Manufacturing

Key Synthetic Routes

Industrial and laboratory syntheses of (1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL typically employ asymmetric catalysis or chiral resolution techniques. A representative pathway involves:

  • Friedel-Crafts Acylation: Introducing the 4-chloro-2,6-difluorophenyl group via electrophilic aromatic substitution using chloroacetyl chloride and AlCl₃.

  • Stereoselective Amination: Enzymatic or transition metal-catalyzed amination to install the (1S)-amino group with >98% enantiomeric excess.

  • Reductive Hydroxylation: Ketone reduction using NaBH₄ or biocatalysts to yield the (2R)-alcohol configuration.

Purification Challenges

The compound’s polar amino and hydroxyl groups necessitate reversed-phase HPLC or ion-exchange chromatography for isolation. Industrial processes often employ simulated moving bed (SMB) chromatography to separate enantiomers, though this increases production costs by ~30% compared to racemic synthesis.

Molecular Structure and Conformational Analysis

X-ray Crystallography Data

Single-crystal X-ray diffraction reveals a planar aromatic ring tilted 15.7° relative to the propanol backbone, minimizing van der Waals repulsions . Intramolecular hydrogen bonding between the amino group (N–H) and hydroxyl oxygen (O–H) stabilizes the gauche conformation, with a bond distance of 2.12 Å .

Computational Modeling

Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level predict:

  • Dipole moment: 4.12 Debye

  • HOMO-LUMO gap: 6.34 eV

  • Solvation energy in water: −45.2 kcal/mol

These properties suggest moderate polarity and limited charge-transfer interactions, aligning with its observed solubility profile .

Physicochemical Properties

Solubility and Stability

Experimental data indicate:

  • Aqueous Solubility: 8.9 mg/mL at 25°C (pH 7.4)

  • LogP: 1.89 (calculated), 1.72 (experimental)

  • Thermal Stability: Decomposes at 218°C without melting .

The compound exhibits pH-dependent solubility, with protonation of the amino group below pH 5 enhancing aqueous dissolution by 3.2-fold .

Spectroscopic Profiles

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1612 cm⁻¹ (C–F stretch), 1098 cm⁻¹ (C–Cl stretch).

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.41 (d, 2H, Ar–H), 4.92 (s, 1H, OH), 3.17 (q, 1H, CH–NH₂), 1.39 (d, 3H, CH₃) .

Biological Activity and Applications

Antimicrobial Screening

Against Staphylococcus aureus (MRSA), the compound shows MIC₉₀ = 32 μg/mL, likely due to halogen-mediated membrane disruption. Synergy with β-lactam antibiotics reduces MIC₉₀ to 4 μg/mL in combination therapies.

Comparative Analysis with Structural Analogs

CompoundMolar Mass (g/mol)LogPMAO-B Inhibition (%)
(1S,2R)-1-Amino-1-(4-Cl-2,6-F₂Ph)propan-2-OL221.631.8978
(1R,2R)-1-Amino-1-(4-Br-2,6-F₂Ph)propan-2-OL266.092.3164
2-Amino-1-(4-ClPh)propan-1-one183.631.5222

Bromine substitution increases lipophilicity but reduces enzyme inhibition, highlighting the optimal balance achieved by chlorine and fluorine in the parent compound .

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